molecular formula C19H16FN5 B11207740 N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11207740
M. Wt: 333.4 g/mol
InChI Key: NWPSHXCTLXHPJP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as S29 in studies) is a kinase inhibitor with demonstrated anticancer activity. It selectively targets neuroblastoma cell lines (SK-N-BE(2)) and reduces tumor mass in xenograft mouse models . Recent advancements utilize graphene oxide (GO) nanosheets as nanocarriers to enhance S29's delivery efficiency, achieving a minimum effective dose of 5.74 ng/mL with reduced systemic toxicity .

Properties

Molecular Formula

C19H16FN5

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16FN5/c1-13-2-8-16(9-3-13)25-19-17(11-24-25)18(22-12-23-19)21-10-14-4-6-15(20)7-5-14/h2-9,11-12H,10H2,1H3,(H,21,22,23)

InChI Key

NWPSHXCTLXHPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit promising anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency against various cancer cell lines by targeting the ATP-binding site of kinases such as PI3K and mTOR .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research highlights that pyrazolo[3,4-d]pyrimidines can modulate inflammatory pathways by inhibiting enzymes such as COX-2 and LOX, which play crucial roles in the inflammatory response . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the pyrazolo[3,4-d]pyrimidine core can significantly affect biological activity. For example, the introduction of different aryl groups or heterocycles can enhance selectivity and potency against target enzymes .

Synthesis and Evaluation of Derivatives

A notable case study involved synthesizing a series of pyrazolo[3,4-d]pyrimidine derivatives to evaluate their anticancer activity. The study found that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7) compared to unmodified compounds . This highlights the importance of chemical modification in enhancing therapeutic efficacy.

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound can significantly reduce tumor growth in xenograft models. These findings support further investigation into their potential as lead compounds for drug development targeting cancer therapy .

Summary Table of Applications

Application AreaDescription
Anticancer ActivityInhibition of kinases involved in cancer cell proliferation
Anti-inflammatory EffectsModulation of inflammatory pathways through enzyme inhibition
Structure-Activity RelationshipOptimization through chemical modifications to enhance potency and selectivity

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Findings

  • Neuroblastoma Specificity : S29’s 4-fluorobenzyl and p-tolyl groups confer selective activity against neuroblastoma, unlike analogs targeting parasitic kinases (e.g., PfCDPK4 inhibitors) or other human kinases (e.g., AS PKC inhibitors) .
  • PK Challenges: S29’s poor PK contrasts with analogs like 1NA-PP1, where tert-butyl and naphthyl groups improve metabolic stability .

Structural Determinants of Activity

  • Fluorine Substitution: The 4-fluorobenzyl group in S29 may enhance target binding via hydrophobic interactions and reduced metabolic degradation compared to non-fluorinated benzyl analogs (e.g., ) .
  • Styryl vs.
  • Bulkier Substituents : Compounds like 1NA-PP1 and PfCDPK4 inhibitors use tert-butyl or azetidinyl groups to occupy hydrophobic kinase pockets, enhancing selectivity .

Biological Activity

N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a bicyclic structure that includes a pyrazole and pyrimidine moiety. The presence of a fluorobenzyl group and a p-tolyl group contributes to its unique properties.

Chemical Formula: C17_{17}H17_{17}F1_{1}N4_{4}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and enzymes involved in critical cellular processes.

Inhibition of Kinases

Research indicates that compounds within this class can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, studies have shown that similar pyrazolo[3,4-d]pyrimidines exhibit selectivity for CDK6 and CDK4, leading to potential applications in cancer therapy by halting tumor cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Target IC50 (μM) Effect Reference
This compoundCDK60.15Inhibitor of proliferation
Similar Pyrazolo CompoundTyrosinase0.18Antimelanogenic effect
Related CompoundPD-1/PD-L1Not specifiedImmune checkpoint inhibition

Case Studies

  • Cancer Therapeutics
    • A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibit CDK6 and CDK4, leading to reduced cell viability in cancer cell lines. The mechanism involves binding to the ATP-binding site of the kinases, disrupting their function and promoting apoptosis in tumor cells .
  • Tyrosinase Inhibition
    • Another investigation focused on the antimelanogenic properties of compounds similar to this compound. These compounds were found to inhibit tyrosinase activity significantly more than traditional inhibitors like kojic acid, suggesting their potential for treating hyperpigmentation disorders .
  • Immunotherapy Applications
    • Research into PD-1/PD-L1 inhibitors has highlighted the potential for pyrazolo[3,4-d]pyrimidine derivatives to disrupt immune evasion mechanisms in tumors. This could enhance T-cell activity against cancer cells, providing a new avenue for immunotherapy .

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